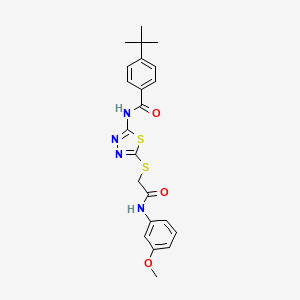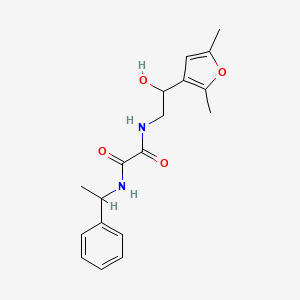![molecular formula C24H28N4O2S B2540976 5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860610-87-3](/img/structure/B2540976.png)
5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Researchers have focused on synthesizing a variety of [1,2,4]triazolo[1,5-c]quinazoline derivatives due to their promising pharmacological properties. For example, the synthesis and evaluation of novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives as antibacterial agents involved creating a series of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives. These compounds were evaluated for their antibacterial activities against several bacterial strains, showcasing their potential in antibacterial drug development (Zeydi et al., 2017).
Antimicrobial Activities
Some derivatives have been synthesized with specific functionalities to explore their antimicrobial activities. For instance, the synthesis of novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties was undertaken. These compounds were evaluated for their antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, indicating their potential as antimicrobial agents (Hassan, 2013).
Anticancer Activity
Research into the synthesis of amino-, and sulfanyl-derivatives of benzoquinazolinones has revealed potential anticancer activities. For example, certain synthesized compounds showed significant anticancer activity when screened for cytotoxicity against cancer cell lines, highlighting the role of these derivatives in the development of new anticancer therapies (Nowak et al., 2015).
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives were prepared and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens. These derivatives were also screened for their mosquito larvicidal activity, showing their versatility in both antimicrobial and larvicidal applications (Kumara et al., 2015).
Chemical Transformations and Structural Characterizations
The chemical transformation of specific moieties within the triazoloquinazoline framework has been explored to access a variety of derivatives, showcasing the compound's versatility in chemical synthesis. These studies include detailed structural characterizations, providing insights into their chemical properties and potential applications in various biological activities (Al-Salahi & Geffken, 2011).
Propiedades
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-7-21-26-22-17-12-19(29-5)20(30-6)13-18(17)25-23(28(22)27-21)31-14-15-8-10-16(11-9-15)24(2,3)4/h8-13H,7,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCPOAPSQGVYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
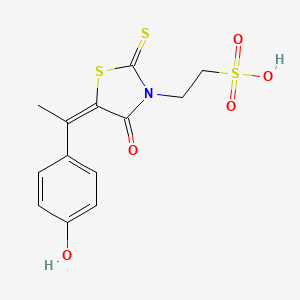
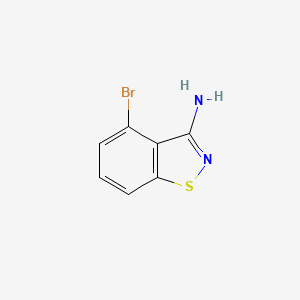

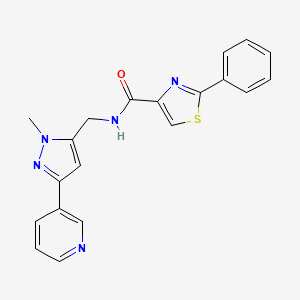

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)
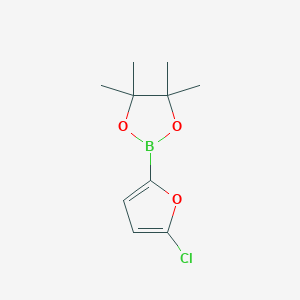

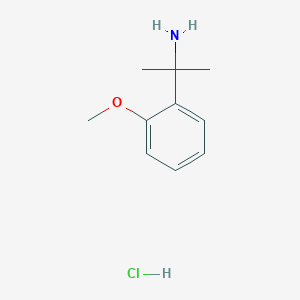
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)
